molecular formula C22H21FN4O4 B2699041 N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034367-76-3

N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2699041
CAS No.: 2034367-76-3
M. Wt: 424.432
InChI Key: HNOWHOCBHCULEP-UHFFFAOYSA-N
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Description

N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide is an organic compound with a complex structure, potentially significant due to its fluorinated quinazolinone core. The incorporation of a piperidine and phenylacetamide moiety enhances its structural intricacy and potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis generally starts with commercially available substrates such as 6-fluoroquinazolinone and phenylpiperidine.

  • Reaction Steps

    • Condensation Reaction: : The quinazolinone is condensed with piperidine in a solvent like dimethylformamide (DMF) under heating conditions.

    • Acylation: : The resulting product undergoes acylation using phenylacetyl chloride in the presence of a base like triethylamine to yield the final compound.

  • Purification: : The final product is typically purified via recrystallization or chromatography.

Industrial Production Methods

  • The large-scale production might involve batch or continuous flow methods to optimize yield and purity. Catalysis and automated controls would be essential for efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Given its structure, the compound could undergo oxidative cleavage, particularly at the phenylacetamide moiety.

  • Reduction: : The quinazolinone core might be resistant to reduction under mild conditions, but with harsher reagents, selective reduction is possible.

  • Substitution: : The fluoro group at the 6-position of quinazolinone can participate in nucleophilic aromatic substitution due to its electron-withdrawing nature.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide might be used.

  • Reduction: : Lithium aluminum hydride or hydrogenation with palladium on carbon could facilitate reduction.

  • Substitution: : Nucleophiles such as amines or thiols under basic conditions can replace the fluoro group.

Major Products

  • Oxidative products might include carboxylic acids or aldehydes.

  • Reduction might yield dihydroquinazolines or partially reduced intermediates.

  • Substitution products would vary depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • This compound can serve as a precursor in the synthesis of more complex molecules or as a probe in mechanistic studies.

Biology

  • It might act as an inhibitor of specific enzymes or receptors, given its structural resemblance to known biologically active compounds.

Medicine

  • Potential therapeutic uses might include anti-inflammatory, anticancer, or antimicrobial applications, depending on its interaction with biological targets.

Industry

  • Its unique structure could make it valuable in materials science for the development of advanced polymers or catalysts.

Mechanism of Action

The compound likely exerts its effects by binding to specific molecular targets, which could include enzymes or receptors. The fluorinated quinazolinone core might interact with the active site of enzymes, while the piperidine and phenylacetamide moieties enhance binding affinity and specificity. The exact molecular pathways would depend on its biological target, potentially inhibiting or modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Other fluorinated quinazolinones.

  • Compounds with piperidine and phenylacetamide moieties.

Uniqueness

  • The combination of a fluorinated quinazolinone with piperidine and phenylacetamide is unique, offering a distinct set of chemical properties and potential biological activities.

By tailoring specific functionalities and structural components, this compound might present advantages over similar compounds in terms of stability, reactivity, and bioactivity.

That should give you a deep dive into N-(3-(4-(6-fluoro-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)piperidine-1-carbonyl)phenyl)acetamide. Complex but fascinating stuff.

Properties

IUPAC Name

N-[3-[4-(6-fluoro-2,4-dioxo-1H-quinazolin-3-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O4/c1-13(28)24-16-4-2-3-14(11-16)20(29)26-9-7-17(8-10-26)27-21(30)18-12-15(23)5-6-19(18)25-22(27)31/h2-6,11-12,17H,7-10H2,1H3,(H,24,28)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOWHOCBHCULEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CC(=C4)F)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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